molecular formula C14H12FN3OS B5842197 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide CAS No. 578004-37-2

3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide

Cat. No.: B5842197
CAS No.: 578004-37-2
M. Wt: 289.33 g/mol
InChI Key: VQHGLKWVUWYMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl group, a furyl ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Fluorobenzyl halide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzyl 5-(2-furyl)-4H-1,2,4-triazole: Lacks the methyl group, which may affect its reactivity and biological activity.

    5-(2-Furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide: Lacks the fluorobenzyl group, which may reduce its bioavailability.

Uniqueness

3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide is unique due to the presence of the fluorobenzyl group, which enhances its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHGLKWVUWYMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578004-37-2
Record name 3-FLUOROBENZYL 5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL SULFIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.